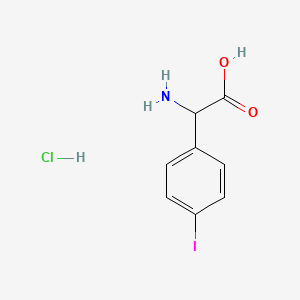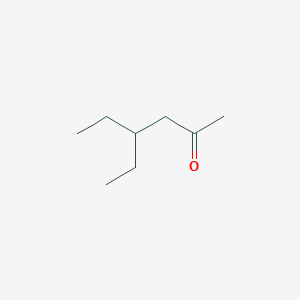
4-ethylhexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-ethylhexan-2-one is an organic compound with the molecular formula C8H16O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its use in various industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 4-ethylhexan-2-one can be synthesized through several methods. One common method involves the acetoacetic ester synthesis, where acetoacetic ester is alkylated and then decarboxylated to form the desired ketone . The reaction typically requires a base such as sodium ethoxide and is carried out under mild conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-ethyl-2-hexenal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction.
化学反応の分析
Types of Reactions: 4-ethylhexan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents, hydrazine (NH2NH2)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted ketones and alcohols
科学的研究の応用
4-ethylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
作用機序
The mechanism of action of 4-ethylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products . This reactivity is crucial for its role in organic synthesis and industrial applications.
類似化合物との比較
4-Methyl-2-hexanone: Similar in structure but with a methyl group instead of an ethyl group.
2-Hexanone: Lacks the ethyl substituent, making it less sterically hindered.
4-Ethyl-2-pentanone: Shorter carbon chain, leading to different physical properties.
Uniqueness: 4-ethylhexan-2-one is unique due to its specific structure, which provides distinct reactivity and physical properties compared to its analogs. The presence of the ethyl group at the fourth position influences its boiling point, solubility, and reactivity in chemical reactions .
特性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC名 |
4-ethylhexan-2-one |
InChI |
InChI=1S/C8H16O/c1-4-8(5-2)6-7(3)9/h8H,4-6H2,1-3H3 |
InChIキー |
QKMFSGUNPGTQPT-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Benzenesulfonyl)propyl]cyclododecan-1-one](/img/structure/B8648586.png)
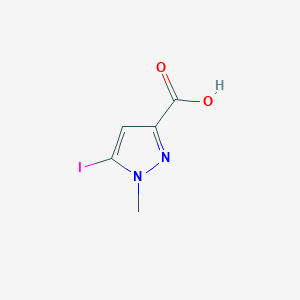
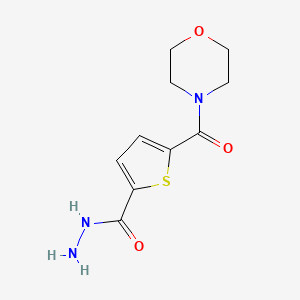
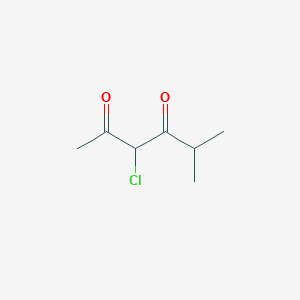
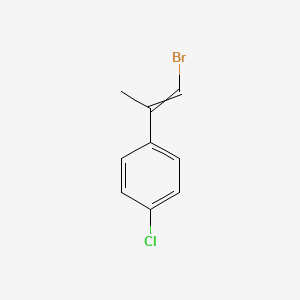

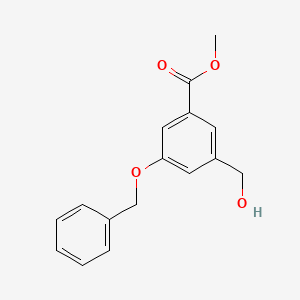
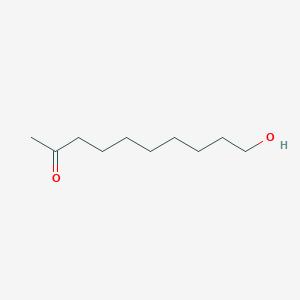

![2-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]ethan-1-ol](/img/structure/B8648659.png)
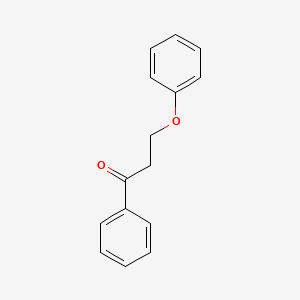
![3-(Benzo[b]thiophen-3-yl)-2-oxopropyl Acetate](/img/structure/B8648671.png)
